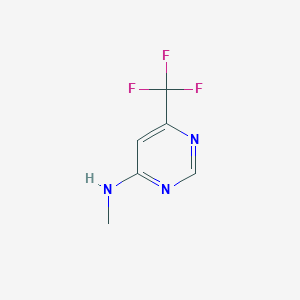

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine

Vue d'ensemble

Description

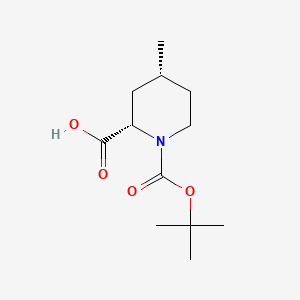

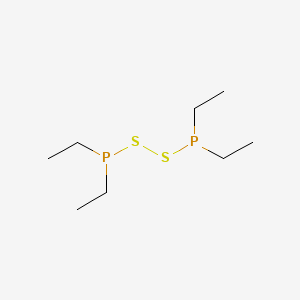

“Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Synthesis Analysis

The synthesis of trifluoromethyl pyrimidine derivatives, including “this compound”, often involves multi-step reactions . For example, a series of novel trifluoromethyl pyrimidine derivatives were synthesized through four-step reactions . The synthesis process typically involves the use of readily available starting materials and features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group can significantly influence the molecule’s properties, making it a valuable moiety in the design of biologically active molecules .Chemical Reactions Analysis

Trifluoromethyl pyrimidine derivatives, including “this compound”, can undergo various chemical reactions . For instance, they can participate in multi-component reactions, which are characterized by broad substrate scope, high efficiency, and scalability . These reactions provide a straightforward route to biologically important trifluoromethyl pyrimidine derivatives .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 178.11 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble . The compound has a lipophilicity log Po/w (iLOGP) of 1.01 .Applications De Recherche Scientifique

Heterocyclic Aromatic Amines (HAAs) and Cancer Research

Heterocyclic aromatic amines are formed in meats and other foods during cooking at high temperatures. These compounds, including variants like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their carcinogenic potential in humans. Research has shown that HAAs can cause DNA adducts in the mammary gland after metabolic activation, suggesting a possible etiological role in human breast cancer. Moreover, humans exposed to cooked meats are confirmed to be exposed to HAAs, which underlines the importance of understanding these compounds' formation, metabolism, and effects on human health (Snyderwine, 1994).

Advanced Oxidation Processes for Pollutant Degradation

Nitrogen-containing compounds, such as amines and dyes, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been reviewed as effective methods to mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes. This includes the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. Such processes are crucial for addressing the global concern regarding the presence of toxic amino-compounds and their harmful degradation products in water resources (Bhat & Gogate, 2021).

Pharmaceutical Development

The pyrimidine core, integral to compounds like Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine, serves as a scaffold for developing biologically active compounds due to its wide range of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic properties. A systematic analysis of pyrimidine derivatives from a pharmacological point of view can serve as a basis for further development of new highly effective and safe medicines (Chiriapkin, 2022).

Safety and Hazards

Orientations Futures

Trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, have shown potential in various applications, such as antifungal, insecticidal, and anticancer activities . Future research could focus on further studying the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl pyrimidine cores .

Mécanisme D'action

Target of Action

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine is a pyrimidine derivative . Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, and antiviral activities . .

Mode of Action

It’s worth noting that pyrimidine derivatives have been reported to interact with various biological targets, leading to their diverse biological activities .

Biochemical Pathways

Given the broad biological activities of pyrimidine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Pyrimidine derivatives have been reported to exhibit antifungal, antibacterial, insecticidal, and antiviral activities . This suggests that this compound may have similar effects, but further studies are needed to confirm this.

Propriétés

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOLTADTFMFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

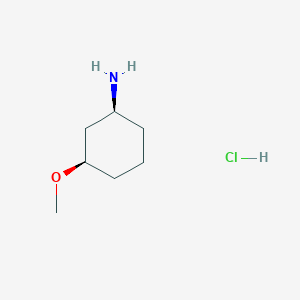

![[cis-3-Aminocyclohexyl]methanol](/img/structure/B3367556.png)

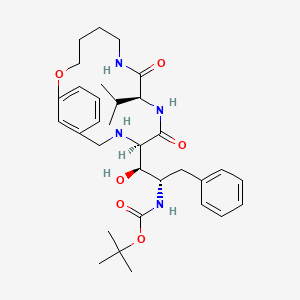

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3367572.png)

![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)